Comprehensive Technical Guide on 2,7-Dichlorobenzo[d]thiazol-6-amine: Molecular Weight, Aqueous Solubility, and Experimental Methodologies
Comprehensive Technical Guide on 2,7-Dichlorobenzo[d]thiazol-6-amine: Molecular Weight, Aqueous Solubility, and Experimental Methodologies
Executive Summary
In preclinical drug discovery, the successful transition of a heterocyclic building block from in silico design to in vitro validation hinges entirely on its physicochemical behavior in aqueous media. 2,7-Dichlorobenzo[d]thiazol-6-amine (CAS: 70200-94-1) is a highly specialized, halogenated aromatic amine utilized in the synthesis of advanced pharmacophores. However, its structural features present significant formulation challenges.
This whitepaper provides an in-depth mechanistic analysis of the compound's molecular weight and aqueous solubility. By moving beyond basic data reporting, this guide establishes self-validating experimental protocols designed to prevent the false-positive artifacts commonly associated with poorly soluble, planar lipophilic molecules.
Physicochemical Profiling & Structural Causality
To design effective biological assays, we must first deconstruct the molecule's physical properties. The quantitative data for 2,7-Dichlorobenzo[d]thiazol-6-amine is summarized below:
Table 1: Quantitative Physicochemical Data
| Property | Value | Source |
| CAS Number | 70200-94-1 | [1] |
| Molecular Weight | 219.09 g/mol | [1] |
| Molecular Formula | C7H4Cl2N2S | [1] |
| LogP (Calculated) | ~3.76 | [2] |
| SMILES | NC1=CC=C2N=C(Cl)SC2=C1Cl | [1] |
The Causality of Poor Aqueous Solubility
While the molecular weight of 219.09 g/mol is highly favorable and well within the <500 Da threshold dictated by Lipinski's Rule of Five[3], the compound exhibits exceptionally poor aqueous solubility. As an application scientist, I attribute this to three compounding structural factors:
-
Halogen-Driven Lipophilicity: The substitution of chlorine atoms at the C2 and C7 positions drastically increases the hydrophobic bulk of the molecule, driving the partition coefficient (LogP) to approximately 3.76[2].
-
Crystal Lattice Energy: The planar benzothiazole core promotes highly ordered, thermodynamically stable π-π stacking in the solid state. Breaking this crystal lattice requires more energy than the subsequent hydration of the molecule can provide.
-
Insufficient Solvation Potential: Although the C6 primary amine acts as a hydrogen bond donor and acceptor, a single polar group is insufficient to overcome the thermodynamic penalty of solvating the bulky, dichlorinated aromatic system in water.
Structure-Property Relationships driving the aqueous solubility of 70200-94-1.
Aqueous Solubility Dynamics: Kinetic vs. Thermodynamic
In drug discovery, solubility is evaluated via two distinct paradigms: Kinetic and Thermodynamic [4].
For 2,7-Dichlorobenzo[d]thiazol-6-amine, kinetic solubility assays (where a DMSO stock is spiked into an aqueous buffer) are highly prone to artifacts. When this rigid, lipophilic molecule is rapidly introduced to water, it often forms kinetically trapped nano-suspensions or supersaturated solutions rather than precipitating immediately. This artificially inflates the apparent solubility, leading to erratic dose-response curves in downstream cell-based assays.
To establish the true baseline, a Thermodynamic Solubility Assay is the mandatory "gold standard"[5]. By starting with the solid crystalline powder and allowing it to equilibrate with the aqueous buffer over 24–48 hours, we measure the absolute saturation point without solvent-shifting interference.
Self-Validating Experimental Protocols
The following methodologies are engineered with built-in causality checks to ensure data trustworthiness.
Protocol A: Thermodynamic Aqueous Solubility Assay
Objective: Determine the absolute equilibrium solubility of 2,7-Dichlorobenzo[d]thiazol-6-amine in Phosphate-Buffered Saline (PBS, pH 7.4).
-
Solid Dispensing: Accurately weigh 2.0 mg of solid 2,7-Dichlorobenzo[d]thiazol-6-amine powder into a 2.0 mL glass vial.
-
Buffer Addition: Add 1.0 mL of PBS (pH 7.4) to the vial. Causality Note: Do not add any organic co-solvents, as this will alter the dielectric constant of the medium and invalidate the thermodynamic baseline.
-
Equilibration: Seal the vial and incubate on a rotary shaker at 37°C for 48 hours. Causality Note: Highly crystalline molecules possess high lattice energies. A standard 2-hour kinetic incubation only measures the dissolution rate; 48 hours guarantees true thermodynamic equilibrium[5].
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 20 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.
-
Quantification: Dilute the filtered supernatant 1:10 in mobile phase and quantify via LC-MS/MS against a standard curve prepared in 100% acetonitrile.
Self-Validating System Check: To ensure the integrity of Step 4 (Phase Separation), run a known poorly soluble compound (e.g., Amiodarone) in parallel. If the LC-MS detects high concentrations of Amiodarone, it indicates that light-scattering micro-precipitates bypassed the filter. The assay must be halted, and the centrifugation Relative Centrifugal Force (RCF) must be increased before proceeding.
Thermodynamic aqueous solubility assay workflow for highly lipophilic compounds.
Protocol B: Standardized DMSO Stock & Serial Dilution Strategy
Because the aqueous solubility of this compound is inherently low, biological testing requires meticulous DMSO stock management to prevent "crashing out" during assay setup.
-
Primary Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM master stock. Vortex vigorously and sonicate for 5 minutes at room temperature.
-
Organic Serial Dilution: Perform all serial dilutions (e.g., 3-fold or 10-fold) in 100% DMSO across a 96-well intermediate plate.
-
Aqueous Spiking: Transfer a fixed, minute volume (e.g., 1 µL) from the DMSO intermediate plate directly into the final aqueous assay plate containing 99 µL of assay buffer (final DMSO concentration = 1.0% v/v).
Causality Note: Why perform serial dilutions in 100% DMSO rather than water? If you dilute a concentrated DMSO stock directly into water sequentially, the compound will precipitate immediately at the first high-concentration step, destroying the integrity of the entire dose-response curve. Diluting in DMSO first ensures that every well in the final biological assay receives the exact same percentage of solvent, maintaining vehicle consistency across all test concentrations.
References
-
[1] BLD Pharm. 70200-94-1 | 2,7-Dichlorobenzo[d]thiazol-6-amine. Available at:
-
[2] Chemsrc. 70200-94-1_6-Benzothiazolamine,2,7-dichloro-(9CI). Available at:
-
[3] Wikipedia. Lipinski's rule of five. Available at:
-
[4] Creative Biolabs. Aqueous Solubility. Available at:
-
[5] Benchchem. Introduction: Clarifying "ALERT Compound" and the Importance of Solubility. Available at:
Sources
- 1. 70200-94-1|2,7-Dichlorobenzo[d]thiazol-6-amine|BLD Pharm [bldpharm.com]
- 2. 70200-94-1_6-Benzothiazolamine,2,7-dichloro-(9CI)CAS号:70200-94-1_6-Benzothiazolamine,2,7-dichloro-(9CI)【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 4. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
